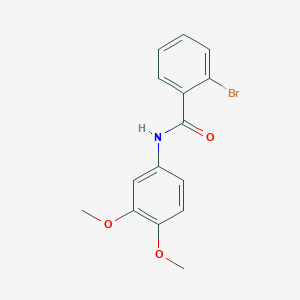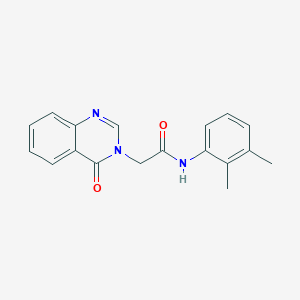
2-(4-chlorophenyl)-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The compound is also known by its chemical formula, C15H12ClN3O, and is commonly referred to as CP-690,550.
Mechanism of Action
CP-690,550 inhibits the activity of JAK enzymes by binding to their catalytic domains. This prevents the activation of downstream signaling pathways involved in the immune response, resulting in the suppression of inflammation and other immune-related processes.
Biochemical and Physiological Effects:
CP-690,550 has been shown to effectively reduce inflammation and joint damage in animal models of rheumatoid arthritis and multiple sclerosis. The compound has also been shown to improve clinical symptoms and reduce disease activity in human clinical trials.
Advantages and Limitations for Lab Experiments
One of the main advantages of CP-690,550 is its specificity for JAK enzymes, which allows for targeted inhibition of the immune response without affecting other physiological processes. However, the compound has also been shown to have potential side effects such as increased risk of infection and liver toxicity, which must be carefully monitored in clinical trials.
Future Directions
Future research on CP-690,550 could focus on exploring its potential applications in other autoimmune diseases such as psoriasis and inflammatory bowel disease. Additionally, further studies could investigate the potential benefits and risks of combining CP-690,550 with other immunosuppressive drugs to achieve greater therapeutic effects while minimizing side effects.
Synthesis Methods
The synthesis of CP-690,550 involves the reaction of 4-chloroaniline with ethyl acetoacetate to form 4-chlorophenyl-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with hydroxylamine hydrochloride to form 4-chlorophenyl-3-oxobutanoic acid oxime ethyl ester, which is further reacted with cyclopropylamine and phosphoryl chloride to form the final product, CP-690,550.
Scientific Research Applications
CP-690,550 has been extensively studied for its potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. The compound acts as a selective inhibitor of Janus kinase (JAK) enzymes, which play a crucial role in the signaling pathways involved in the immune response.
properties
IUPAC Name |
2-(4-chlorophenyl)-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c14-9-3-1-8(2-4-9)12-17-11(7-15)13(18-12)16-10-5-6-10/h1-4,10,16H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCCHNBJQMGGTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(N=C(O2)C3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5753058.png)

![N'-(4-ethoxybenzylidene)-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B5753066.png)
![N-(2-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5753076.png)



![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5753117.png)

![1-(4-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5753123.png)
![N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5753131.png)
![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5753158.png)
![N~1~-cyclopentyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5753164.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5753169.png)